N-((R)-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) N-((R)-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18914556
InChI: InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15?;;/m1../s1
SMILES:
Molecular Formula: C15H24Cl2N2
Molecular Weight: 303.3 g/mol

N-((R)-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride)

CAS No.:

Cat. No.: VC18914556

Molecular Formula: C15H24Cl2N2

Molecular Weight: 303.3 g/mol

* For research use only. Not for human or veterinary use.

N-((R)-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride) -

Specification

Molecular Formula C15H24Cl2N2
Molecular Weight 303.3 g/mol
IUPAC Name N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Standard InChI InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15?;;/m1../s1
Standard InChI Key BABMCKVVGDIUCA-BMWMLVKTSA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl
Canonical SMILES CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl

Introduction

Structural Characteristics

Molecular Architecture

N-((R)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride (C₁₅H₂₄Cl₂N₂) features a quinuclidine bicyclo[2.2.2]octane system, where the nitrogen atom at position 3 is bonded to an (R)-1-phenylethyl group. The dihydrochloride salt formation occurs via protonation of the amine groups, resulting in improved aqueous solubility . The compound’s stereochemistry is critical: the (R)-configured phenylethyl group and quinuclidine’s rigid structure create distinct spatial orientations that influence receptor-binding selectivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₄Cl₂N₂
Molecular Weight303.27 g/mol
CAS Number128311-06-8
Solubility>10 mg/mL in water
Stereochemistry(R)-1-phenylethyl, quinuclidin-3-amine

Synthesis and Stereochemical Control

Chiral Synthesis Pathways

The enantioselective synthesis of N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride typically involves a reductive amination strategy. Langlois et al. (2007) demonstrated the use of 3-quinuclidinone and (R)-1-phenylethylamine in a stereocontrolled reaction . The imine intermediate is reduced with sodium borohydride (NaBH₄), yielding the desired (R,R)-configured amine. Subsequent salt formation with hydrochloric acid produces the dihydrochloride .

Key Synthetic Challenges

  • Stereochemical Purity: Trace impurities in starting materials (e.g., 3-quinuclidinone) can lead to diastereomer formation, necessitating chiral HPLC purification .

  • Salt Formation: Optimizing HCl stoichiometry ensures complete protonation without decomposition .

Pharmacological Profile

Receptor Binding and Mechanism of Action

N-((R)-1-phenylethyl)quinuclidin-3-amine dihydrochloride exhibits high affinity for serotonin 5-HT₃ receptors (Kd = 1.37 ± 0.21 nM) . De Paulis et al. (2007) identified its role as a radioligand for mapping 5-HT₃ distribution in rat entorhinal cortex, suggesting potential antiemetic and anxiolytic applications . Computational models predict additional interactions with muscarinic acetylcholine receptors, though in vivo validation remains pending.

Biological Activity Spectrum

  • Serotonin Antagonism: Blocks 5-HT₃-mediated ion channel activation, reducing nausea and anxiety in preclinical models .

  • Cognitive Effects: Structural analogs modulate acetylcholine levels, implicating potential nootropic applications .

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